molecular formula C59H110N2O27S2 B1393704 SPDP-PEG24-acid CAS No. 1334177-97-7

SPDP-PEG24-acid

Cat. No.: B1393704
CAS No.: 1334177-97-7
M. Wt: 1343.6 g/mol
InChI Key: PUIVUQZDUBNJOE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

The this compound linker connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . The proximity of the E3 ligase to the target protein brought about by the PROTAC facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein degradation machinery, leading to the degradation of the target protein .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation within cells . By inducing the degradation of specific target proteins, this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The pegylation of the linker is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the role of the target protein .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly . The stability and efficacy of this compound can be influenced by various environmental factors within the cell, such as the presence of the E3 ligase and the target protein, the activity of the proteasome, and the intracellular concentration of the PROTAC

Biochemical Analysis

Biochemical Properties

SPDP-PEG24-acid is involved in biochemical reactions as a linker that connects two ligands: one for an E3 ubiquitin ligase and the other for a target protein. This compound interacts with various enzymes, proteins, and biomolecules, primarily through its disulfide bond and carboxylic acid moieties. The disulfide bond in this compound is cleavable, allowing it to react readily with amine and thiol groups. This interaction is essential for the formation of stable conjugates that can be used in intracellular crosslinking reactions .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By enabling the selective degradation of specific proteins, this compound can alter the cellular environment, leading to changes in cell behavior and function. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTAC molecules. This compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The cleavable disulfide bond in this compound allows for the release of the target protein once ubiquitination is complete, ensuring efficient protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its efficacy in facilitating protein degradation over extended periods, although some degradation of the compound itself may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s disulfide bond is cleaved by cellular reductants, releasing the active components that participate in protein degradation. This process can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism. The involvement of this compound in these pathways highlights its potential impact on cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol moiety enhances the solubility and stability of the compound, facilitating its movement within the cellular environment. This compound can accumulate in specific cellular compartments, where it exerts its effects on target proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with target proteins. This subcellular localization is crucial for the compound’s activity, as it ensures that this compound can effectively facilitate protein degradation in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG24-acid is synthesized by linking SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The synthesis involves the following steps:

    Activation of SPDP: SPDP is activated by reacting with a base, forming an intermediate that can react with polyethylene glycol.

    PEGylation: The activated SPDP is then reacted with polyethylene glycol to form SPDP-PEG24.

    Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of SPDP are activated using industrial-grade bases.

    Mass PEGylation: The activated SPDP is reacted with polyethylene glycol in large reactors.

    Carboxylation at Scale: The terminal hydroxyl group is converted to a carboxylic acid group using industrial reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG24-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    EDC, DCC, HATU: Used for coupling reactions with primary amines.

    Reducing Agents: Used to cleave the disulfide bond in the SPDP moiety.

Major Products

    Amine-Conjugated Products: Formed by coupling the carboxylic acid group with primary amines.

    Thiol-Conjugated Products: Formed by reacting the SPDP moiety with thiol groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-PEG24-acid is unique due to its combination of a cleavable disulfide bond, a polyethylene glycol chain, and a terminal carboxylic acid group. This combination provides versatility in conjugation reactions and enhances the solubility and stability of the resulting bioconjugates .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVUQZDUBNJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110N2O27S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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